molecular formula C24H21ClN2O4S B2728276 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide CAS No. 686749-00-8

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2728276
CAS RN: 686749-00-8
M. Wt: 468.95
InChI Key: UYVVBBTXCLSZKM-UHFFFAOYSA-N
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Description

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

Synthesis and Antimicrobial Applications

A study by Debnath and Ganguly (2015) detailed the synthesis of novel indol-3-yl acetamide derivatives, including compounds structurally similar to the one of interest. These derivatives were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some showing promising results. This research underscores the potential of indol-3-yl acetamide derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Environmental Impact and Herbicide Metabolism

Research by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study sheds light on the environmental persistence and potential health impacts of chloroacetamide derivatives, contributing to our understanding of their metabolism and the risks associated with exposure (Coleman et al., 2000).

Chemical Synthesis and Optimization

Herslöf and Martin (1987) reported on the synthesis of a new serotonin homologue via intramolecular cycloaddition, highlighting the chemical versatility and potential pharmaceutical applications of compounds involving indole and acetamide groups. Such research demonstrates the ongoing interest in synthesizing novel compounds for therapeutic purposes (Herslöf & Martin, 1987).

Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. This indicates the potential of such compounds in developing antioxidant agents, which could have various therapeutic applications, including neuroprotection and cancer prevention (Gopi & Dhanaraju, 2020).

Novel Sulfonamide Derivatives and Anticonvulsant Agents

A study by Farag et al. (2012) involved the synthesis of sulfonamide derivatives with potential anticonvulsant activity. This research underscores the broad therapeutic potential of sulfonamide-based compounds, including those incorporating indole and acetamide moieties, in treating neurological disorders (Farag et al., 2012).

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-31-19-12-10-18(11-13-19)26-24(28)16-32(29,30)23-15-27(22-9-5-3-7-20(22)23)14-17-6-2-4-8-21(17)25/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVVBBTXCLSZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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